molecular formula C11H11N3O2 B12833674 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12833674
M. Wt: 217.22 g/mol
InChI Key: ORSWVWUWNYZJAN-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylethylamine with a suitable carboxylic acid derivative, followed by cyclization with hydrazine or its derivatives. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Industrial methods may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogenating agents like bromine or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted triazoles.

Scientific Research Applications

1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The phenylethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylamine: A primary amine with similar structural features but lacking the triazole ring.

    1H-1,2,4-Triazole-3-carboxylic acid: A triazole derivative without the phenylethyl group.

    Phenylethyltriazole: A compound with a similar triazole ring but different substituents.

Uniqueness

1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the combination of the phenylethyl group and the triazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-(1-phenylethyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c1-8(9-5-3-2-4-6-9)14-7-12-10(13-14)11(15)16/h2-8H,1H3,(H,15,16)

InChI Key

ORSWVWUWNYZJAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC(=N2)C(=O)O

Origin of Product

United States

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